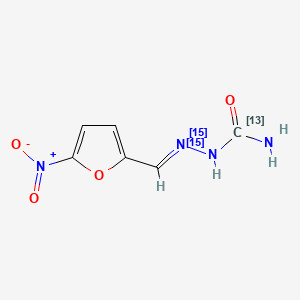

ニトロフラゾン-13C,15N2

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

作用機序

The exact mechanism of action is unknown. Nitrofurazone inhibits several bacterial enzymes, especially those involved in the aerobic and anaerobic degradation of glucose and pyruvate. This activity is believed also to affect pyruvate dehydrogenase, citrate synthetase, malate dehydrogenase, glutathione reductase, and pyruvate decarboxylase.

MECHANISM OF ANTIBACTERIAL ACTION OF FURAN DERIV IS UNKNOWN, BUT IT IS PRESUMED THAT THE COMPD INTERFERES WITH ENZYMATIC PROCESSES ESSENTIAL TO BACTERIAL GROWTH. /FURAN DERIV/

The exact mechanism of action of nitrofurazone is not known. It appears, howeverthat the drug acts by inhibiting bacterial enzymes involved in carbohydrage metabolism. Oragnic matter (eg, blood pus, serum) and aminobenzoic acid (p-aminobenzoic acid) inhibit the antibacterial action of nitrofurazone.

科学的研究の応用

Nitrofurazone-13C,15N2 has a wide range of applications in scientific research, including:

Chemistry: Used as an analytical standard for isotope-labeled studies and in the development of new synthetic methodologies.

Biology: Employed in metabolic studies to trace biochemical pathways involving carbon and nitrogen atoms.

Medicine: Investigated for its potential antibacterial properties and used in pharmacokinetic studies.

Industry: Utilized in the development of new materials and as a tracer in environmental studies

準備方法

Synthetic Routes and Reaction Conditions

Nitrofurazone-13C,15N2 is generally prepared through chemical synthesis. The process involves the use of starting materials that contain carbon-13 and nitrogen-15 isotopes to label the desired compound. The synthesis typically involves the reaction of 5-nitro-2-furaldehyde with semicarbazide under controlled conditions to form the semicarbazone derivative .

Industrial Production Methods

While specific industrial production methods for Nitrofurazone-13C,15N2 are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product .

化学反応の分析

Types of Reactions

Nitrofurazone-13C,15N2 undergoes various chemical reactions, including:

Oxidation: The nitro group can be oxidized to form nitroso and hydroxylamine derivatives.

Reduction: The nitro group can be reduced to amine derivatives under specific conditions.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are commonly used.

Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.

Major Products Formed

Oxidation: Nitroso and hydroxylamine derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted nitrofurazone derivatives depending on the nucleophile used.

類似化合物との比較

Similar Compounds

Nitrofurazone: The non-isotopically labeled version of Nitrofurazone-13C,15N2.

Nitrofurantoin: Another nitrofuran derivative with similar antibacterial properties.

Furaltadone: A related compound used as an antimicrobial agent

Uniqueness

Nitrofurazone-13C,15N2 is unique due to its isotopic labels of carbon-13 and nitrogen-15, which make it particularly valuable for tracing studies and analytical applications. These isotopic labels allow for precise tracking of the compound in various biochemical and environmental processes, providing insights that are not possible with non-labeled compounds .

特性

CAS番号 |

1217220-85-3 |

|---|---|

分子式 |

C6H6N4O4 |

分子量 |

201.12 g/mol |

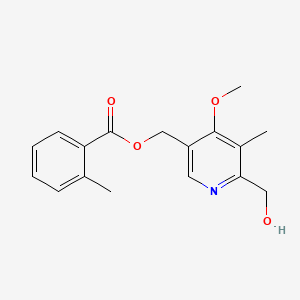

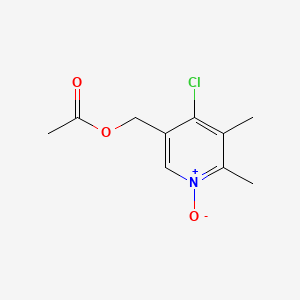

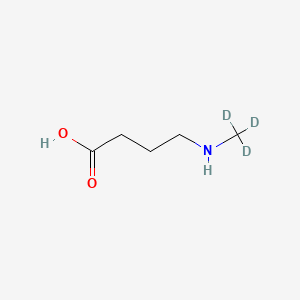

IUPAC名 |

[(Z)-(5-nitrofuran-2-yl)methylideneamino](13C)urea |

InChI |

InChI=1S/C6H6N4O4/c7-6(11)9-8-3-4-1-2-5(14-4)10(12)13/h1-3H,(H3,7,9,11)/b8-3-/i6+1,8+1,9+1 |

InChIキー |

IAIWVQXQOWNYOU-NSMHFMPASA-N |

SMILES |

C1=C(OC(=C1)[N+](=O)[O-])C=NNC(=O)N |

異性体SMILES |

C1=C(OC(=C1)[N+](=O)[O-])/C=[15N]\[15NH][13C](=O)N |

正規SMILES |

C1=C(OC(=C1)[N+](=O)[O-])C=NNC(=O)N |

沸点 |

236-240 °C |

Color/Form |

PALE YELLOW NEEDLES LEMON-YELLOW CRYSTALLINE POWDER |

melting_point |

457 to 464 °F (decomposes) (NTP, 1992) 238 °C 457-464 ° F |

物理的記述 |

Nitrofurazone appears as odorless pale yellow needles or yellow powder. pH (saturated aqueous solution) 6.0 - 6.5. Alkaline solutions are dark orange. (NTP, 1992) Dry Powder Odorless, lemon-yellow crystalline powder; [HSDB] Solid Odorless pale yellow needles or yellow powder. pH (saturated aqueous solution) 6.0 - 6.5. Alkaline solutions are dark orange. |

溶解性 |

less than 1 mg/mL at 66 °F (NTP, 1992) 1 G IN 4200 ML WATER, 590 ML ALC, 350 ML PROPYLENE GLYCOL; SOL IN POLYETHYLENE GLYCOL MIXT UP TO ABOUT 1%; PRACTICALLY INSOL IN CHLOROFORM & ETHER SOL IN ALKALINE SOLN 2.68e-01 g/L |

同義語 |

2-[(5-Nitro-2-furanyl)methylene]hydrazinecarboxamide-13C,15N2; (5-Nitro-2-furfurylidenamino)urea-13C,15N2; 1-(5-Nitro-2-furfurylidene)semicarbazide_x000B_-13C,15N2; Aldomycin-13C,15N2; Alfucin-13C,15N2; Amifur-13C,15N2; Babrocid-13C,15N2; Chemofuran-13C,15 |

蒸気圧 |

0.00000431 [mmHg] |

製品の起源 |

United States |

Q1: What is the significance of having a double-labeled Nitrofurazone molecule?

A1: The double labeling of Nitrofurazone with stable isotopes (Carbon-13 and Nitrogen-15) as described in the research [] is significant for analytical chemistry, particularly in the field of food safety. This specific labeling allows for the use of Isotope Dilution Mass Spectrometry (IDMS), a highly accurate and sensitive technique, to quantify trace amounts of Nitrofurazone in complex matrices like feed and food. This is crucial for regulatory purposes, ensuring food safety and preventing the illegal use of Nitrofurazone in food production.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3aR,4R,5R,6aS)-4-[3-(Ethyleneketal)decanyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one-d15](/img/structure/B565111.png)

![(3aR,4R,5R,6aS)-4-[3-(Ethyleneketal)decanyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one 5-(4-Phe](/img/new.no-structure.jpg)